5,6-Dibromoquinoline
Overview
Description
5,6-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 5th and 6th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the 5th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
5,6-Dibromoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal and antiviral agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying metal ion homeostasis and other biochemical pathways.
Mechanism of Action
The mechanism of action of 5,6-Dibromoquinoline involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts metal ion homeostasis within fungal cells, leading to impaired cellular functions and eventual cell death . The compound’s ability to interfere with metal ion transport and storage is a key aspect of its biological activity.
Comparison with Similar Compounds
- 5,7-Dibromoquinoline
- 5,8-Dibromoquinoline
- 6,8-Dibromoquinoline
Comparison: While all these compounds share the quinoline core structure with bromine substitutions, their positions of bromination confer different chemical and biological properties. For example, 5,6-Dibromoquinoline is particularly effective in disrupting metal ion homeostasis, a property that may not be as pronounced in its analogs . Additionally, the reactivity and selectivity of these compounds in various chemical reactions can vary based on the position of the bromine atoms.
Properties
IUPAC Name |
5,6-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFDLYGFYPAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561530 | |
Record name | 5,6-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16560-59-1 | |
Record name | 5,6-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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